(S)-3,3-Dimethylcyclohexan-1-amine

説明

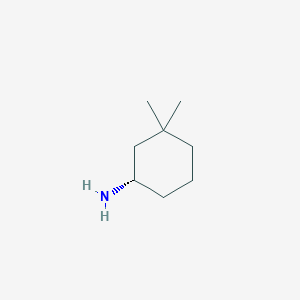

(S)-3,3-Dimethylcyclohexan-1-amine is an organic compound with a cyclohexane ring substituted with an amine group at the first position and two methyl groups at the third position. The (S) configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3-Dimethylcyclohexan-1-amine typically involves the following steps:

Cyclohexanone to 3,3-Dimethylcyclohexanone: The starting material, cyclohexanone, undergoes methylation using methyl iodide in the presence of a strong base like sodium hydride to form 3,3-dimethylcyclohexanone.

Reduction to 3,3-Dimethylcyclohexanol: The ketone group in 3,3-dimethylcyclohexanone is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).

Conversion to 3,3-Dimethylcyclohexylamine: The alcohol is then converted to an amine through a substitution reaction using reagents like thionyl chloride (SOCl2) followed by ammonia (NH3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, catalytic hydrogenation, and automated purification systems to ensure high yield and purity.

化学反応の分析

Types of Reactions

(S)-3,3-Dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso, nitro, or nitrile derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4).

Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, sulfonamides, or other derivatives using reagents like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4, H2O2, and other strong oxidizers.

Reduction: NaBH4, LiAlH4.

Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophiles.

Major Products

Oxidation: Nitroso, nitro, or nitrile derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Amides, sulfonamides, and other substituted products.

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Properties

Research has indicated that derivatives of 3,3-dimethylcyclohexan-1-amine exhibit significant antimicrobial activity. For instance, compounds synthesized from this amine have shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study examining various derivatives, the compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 20 µM in some cases .

Anticancer Activity

The compound's structural features allow it to interact with biological targets implicated in cancer progression. Case studies have shown that certain derivatives can inhibit the growth of cancer cell lines, making them potential candidates for further development as anticancer agents. For example, a derivative tested against HepG2 liver cancer cells showed promising cytotoxicity at low concentrations .

Catalysis

(S)-3,3-Dimethylcyclohexan-1-amine has been utilized as a chiral ligand in asymmetric synthesis. Its ability to coordinate with metal ions enhances the selectivity of reactions involving C—H bond oxidation. Studies have demonstrated that using this compound in catalytic systems can significantly improve yield and selectivity in the synthesis of complex organic molecules .

Table 1: Summary of Catalytic Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Asymmetric Synthesis | Utilized as a chiral ligand | Enhances selectivity in reactions |

| C—H Bond Oxidation | Acts as a catalyst for oxidation reactions | Improved yields observed |

Material Science

In material science, this compound has been explored for its potential use in the development of polymers and advanced materials. Its unique structure allows for the modification of polymer properties, enhancing thermal stability and mechanical strength.

Case Study: Polymer Modification

A recent study investigated the incorporation of this amine into polyimide matrices. The results indicated that the addition of this compound improved the thermal properties of the resulting polymers, making them suitable for high-performance applications in aerospace and electronics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds derived from this compound. Variations in substituents on the cyclohexane ring can significantly affect biological activity.

Table 2: SAR Insights

| Compound Variant | Substituent Changes | Biological Activity |

|---|---|---|

| Variant A | Methyl group at position 2 | Increased antibacterial activity |

| Variant B | Ethyl group at position 3 | Enhanced anticancer properties |

作用機序

The mechanism of action of (S)-3,3-Dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The (S) configuration ensures that these interactions are stereospecific, which can be crucial for its biological effects.

類似化合物との比較

Similar Compounds

®-3,3-Dimethylcyclohexan-1-amine: The enantiomer of the compound with different stereochemistry.

Cyclohexanamine: Lacks the methyl groups at the third position.

3-Methylcyclohexanamine: Has only one methyl group at the third position.

Uniqueness

(S)-3,3-Dimethylcyclohexan-1-amine is unique due to its specific stereochemistry and the presence of two methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

生物活性

(S)-3,3-Dimethylcyclohexan-1-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various research domains.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring with two methyl groups at the third position. This specific stereochemistry contributes to its unique reactivity and interaction with biological targets. The compound's amine group can participate in hydrogen bonding and ionic interactions, influencing various biological processes.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The compound's amine group allows it to form critical interactions at active sites, which can modulate the activity of target molecules. The stereospecific nature of this compound enhances its binding affinity and selectivity for these targets, making it a valuable candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. It has shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus (both MSSA and MRSA) and Escherichia coli, indicating its potential as an antimicrobial agent .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. Research indicates that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress. This property is particularly relevant in the context of diseases related to oxidative damage .

Research Applications

This compound serves multiple roles in scientific research:

- Medicinal Chemistry : It is explored as a lead compound in drug development due to its promising biological activities.

- Biological Studies : The compound is used to study interactions with biological receptors and pathways, providing insights into cellular signaling mechanisms .

- Synthetic Chemistry : It acts as a chiral building block in the synthesis of complex organic molecules, facilitating the development of new pharmaceuticals.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods. Results indicated that the compound exhibited MIC values as low as 0.16 mg/mL against Staphylococcus aureus, demonstrating potent antibacterial activity .

Study 2: Antioxidant Activity Assessment

Another study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound showed significant scavenging activity with an IC50 value comparable to established antioxidants like vitamin C, highlighting its potential utility in formulations aimed at reducing oxidative stress .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (R)-3,3-Dimethylcyclohexan-1-amine | Enantiomer with opposite stereochemistry | Different binding profiles |

| Cyclohexanamine | Lacks methyl groups at the third position | Less potent than (S) variant |

| 3-Methylcyclohexanamine | One methyl group at the third position | Reduced activity |

This compound exhibits unique biological properties compared to its analogs due to its specific stereochemistry and structural features.

特性

IUPAC Name |

(1S)-3,3-dimethylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-8(2)5-3-4-7(9)6-8/h7H,3-6,9H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMSDLPWUAVLJQ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC[C@@H](C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。